BenchChemオンラインストアへようこそ!

4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile

Medicinal Chemistry Physicochemical Property Optimization HBV Inhibitor Design

4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile is a halogenated benzonitrile bearing a nitrile group together with chloro, fluoro and trifluoromethyl substituents on the benzene ring. The compound is primarily employed as a building block in medicinal chemistry, most notably as a key intermediate in the synthesis of fused pyrimidone derivatives intended for the treatment of chronic hepatitis B virus (HBV) infection.

Molecular Formula C8H2ClF4N
Molecular Weight 223.55 g/mol
CAS No. 1046447-04-4
Cat. No. B1487911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile
CAS1046447-04-4
Molecular FormulaC8H2ClF4N
Molecular Weight223.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)Cl)F)C#N
InChIInChI=1S/C8H2ClF4N/c9-7-5(8(11,12)13)1-4(3-14)2-6(7)10/h1-2H
InChIKeyARMHTWUNUSEQOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile (CAS 1046447-04-4) – Sourcing the Key HBV Intermediate


4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile is a halogenated benzonitrile bearing a nitrile group together with chloro, fluoro and trifluoromethyl substituents on the benzene ring . The compound is primarily employed as a building block in medicinal chemistry, most notably as a key intermediate in the synthesis of fused pyrimidone derivatives intended for the treatment of chronic hepatitis B virus (HBV) infection [1]. Its unique substitution pattern provides a differentiated reactivity and physicochemical profile that is not matched by close analogs lacking any one of its three halogen substituents.

Why 4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile Cannot Be Substituted by Generic Analogs


Substituting 4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile with a seemingly similar benzonitrile analog can lead to a loss of biological activity or altered reaction outcomes. The simultaneous presence of the electron-withdrawing chloro, fluoro, and trifluoromethyl groups creates a distinctive electronic environment that influences both the reactivity of the nitrile group and the steric profile of the molecule . In the context of HBV therapy, the compound serves as a specific building block in the synthesis of fused pyrimidone inhibitors—a role that structurally incomplete analogs cannot fulfill [1].

Quantitative Differentiation of 4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile Against Closest Analogs


Elevated Lipophilicity (LogP 3.37) Enhances Membrane Permeability vs. Non-Chloro and Non-CF3 Analogs

The computed LogP of 4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile is 3.37 , which is 0.65 higher than 3-fluoro-5-(trifluoromethyl)benzonitrile (LogP ≈ 2.72) and 1.0 higher than 4-chloro-3-fluorobenzonitrile (LogP ≈ 2.37) . This increase in lipophilicity can improve membrane permeability, a critical parameter in drug design.

Medicinal Chemistry Physicochemical Property Optimization HBV Inhibitor Design

Exclusive Use as a Key Intermediate in HBV Pyrimidone Inhibitor Synthesis (WO2022053010A1)

Patent WO2022053010A1 explicitly employs 4-chloro-3-fluoro-5-(trifluoromethyl)benzonitrile as a reactant in the preparation of fused ring pyrimidone derivatives for the treatment of HBV infection [1]. The specific substitution pattern is essential for the formation of the pyrimidone scaffold; replacement with 3-fluoro-5-(trifluoromethyl)benzonitrile (lacking the chloro group) or 4-chloro-3-fluorobenzonitrile (lacking the CF3 group) would yield a different core structure, as the patent's general formula requires halogen substitution at specific positions.

Antiviral Drug Discovery HBV Therapeutics Process Chemistry

Intermediate Thermal Stability vs. Lower-Melting Analogs Facilitates Handling and Storage

The target compound exhibits a melting point of 63–67 °C (ref. 65 °C) , whereas 4-chloro-3-fluorobenzonitrile melts at 78–82 °C and 4-chloro-3-(trifluoromethyl)benzonitrile melts at 66–68 °C . The lower melting point of the target compared to 4-chloro-3-fluorobenzonitrile may reflect a more favorable solid-state packing for certain formulation or reaction conditions, while still being a tractable solid at ambient temperature.

Process Chemistry Supply Chain Management Solid Form Properties

Increased Molecular Weight and Halogen Content Provide a Unique Spectroscopic Handle for Reaction Monitoring

With a molecular weight of 223.55 Da and containing both chlorine and fluorine, 4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile offers a distinct mass spectrometric signature compared to analogs lacking one of the halogens . For instance, 3-fluoro-5-(trifluoromethyl)benzonitrile has a MW of 189.11 Da , while 4-chloro-3-fluorobenzonitrile has a MW of 155.56 Da . This mass difference simplifies LC-MS tracking of the intermediate during multi-step syntheses.

Analytical Chemistry Process Analytical Technology Quality Control

High-Value Application Scenarios for 4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile in Drug Discovery and Process Development


Synthesis of Fused Pyrimidone HBV Inhibitors

The compound is the mandated starting material for the preparation of (trans)-4-((R)-7-(4-chloro-3-fluoro-5-(trifluoromethyl)benzoyl)-2-(isopropylamino)-6-methyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-methylcyclohexanecarboxamide, a fused pyrimidone derivative under investigation for chronic HBV infection (WO2022053010A1) . Medicinal chemistry teams pursuing this scaffold must source the exact compound to replicate the patented series.

Building Block for Lipophilicity-Enhanced Drug Candidates

With a LogP of 3.37, the compound introduces a higher-clogP fragment into lead molecules compared to analogs lacking the chloro substituent . This property is valuable when designing compounds that require improved permeability or blood-brain barrier penetration, provided that solubility is managed through appropriate formulation.

Process Chemistry Scale-Up of Halogenated Benzonitrile Intermediates

The moderate melting point (63–67 °C) and solid-state stability simplify handling during kilogram-scale synthesis. The compound's distinct LC-MS signature (m/z 224) allows for sensitive reaction monitoring, reducing the risk of batch failure during multi-step manufacturing .

Quote Request

Request a Quote for 4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.